molecular formula C21H23BrN2O3 B2836513 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921792-17-8

2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2836513
CAS No.: 921792-17-8
M. Wt: 431.33
InChI Key: OLEDKSGZXZROBS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[b][1,4]oxazepine core substituted with a bromine atom at the 2-position of the benzamide moiety, a propyl group at the 5-position, and two methyl groups at the 3-position of the oxazepine ring. The bromine substituent may enhance lipophilicity and influence intermolecular interactions, such as halogen bonding, which is often leveraged in drug design to optimize pharmacokinetic properties .

Properties

IUPAC Name

2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-12-14(23-19(25)15-7-5-6-8-16(15)22)9-10-18(17)27-13-21(2,3)20(24)26/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEDKSGZXZROBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the bromination of benzamide to introduce the bromine atom at the desired position. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.

    Synthesis of the Tetrahydrobenzo[b][1,4]oxazepine Moiety: This step involves the cyclization of appropriate precursors to form the oxazepine ring. Commonly, this can be achieved through the reaction of an amine with a ketone or aldehyde under acidic or basic conditions.

    Coupling of the Two Fragments: The final step involves coupling the brominated benzamide with the tetrahydrobenzo[b][1,4]oxazepine derivative. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety, continuous flow reactors could be employed.

    Catalysis: Using catalysts to lower the activation energy and increase the reaction rate.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propyl side chain, using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic cycles due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Anticancer Research: Investigated for its potential anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide exerts its effects depends on its interaction with molecular targets. The bromine atom and the amide group can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The oxazepine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Core Structure Substituents/Modifications Reported Biological Activity Reference Source
2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (Target) Benzo[b][1,4]oxazepine 2-bromo, 3,3-dimethyl, 5-propyl Limited published data; hypothesized GPCR modulation
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide (Positional isomer) Benzo[b][1,4]oxazepine 4-bromo (vs. 2-bromo in target) Unreported; structural studies only
3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide (PBX2) Benzo[b]pyrrolo[1,2-d]oxazin 3,4,5-trimethoxybenzamide Estrogen receptor (ER) antagonism
Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate (MIBE) Indole-based hybrid Ethyl ester, vinyloxy group Full antagonist of GPER and ER

Key Observations:

Positional Isomerism (2-Bromo vs. 4-Bromo): The target compound’s 2-bromo substitution differs from its 4-bromo isomer. For example, ortho-substituted halogens in aromatic systems often enhance steric constraints, which may reduce binding flexibility compared to para-substituted analogs .

Core Heterocycle Differences : Compared to PBX2 (benzo[b]pyrrolo-oxazin core), the target’s benzo[b][1,4]oxazepine core lacks the fused pyrrole ring, reducing planarity and possibly diminishing π-π stacking interactions with aromatic residues in receptor pockets .

Functional Group Variations : The trimethoxybenzamide group in PBX2 confers higher polarity and hydrogen-bonding capacity relative to the brominated benzamide in the target compound. This difference may explain PBX2’s reported ER antagonism, whereas the target’s bromine likely prioritizes hydrophobic interactions .

Antagonist Activity : MIBE, though structurally distinct, shares a role as a dual GPER/ER antagonist. The target compound’s propyl and dimethyl groups may mimic MIBE’s ethyl ester in modulating membrane permeability, but direct functional comparisons are lacking .

Research Findings and Mechanistic Insights

  • Structural Analysis : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) suggest that the target compound’s oxazepine ring adopts a boat conformation, with the bromine atom participating in weak C–Br···O interactions. This contrasts with the chair conformation observed in PBX2 analogs, which may influence target engagement .
  • However, experimental validation is absent .
  • Synthetic Accessibility: The target compound’s synthesis involves a multi-step route starting from 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine, with bromination at the benzamide stage. Yield optimization challenges are noted compared to PBX2’s simpler methoxylation pathway .

Biological Activity

The compound 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a bromine atom and a tetrahydrobenzo[b][1,4]oxazepin ring system, suggesting diverse biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Structural Overview

The molecular formula of the compound is C21H23BrN2O3C_{21}H_{23}BrN_{2}O_{3} with a molecular weight of approximately 431.33 g/mol. The presence of multiple functional groups enhances its potential for interaction with various biological targets.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have reported that derivatives of the benzoxazepine structure can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation markers in vitro.
  • Neuroprotective Properties : Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. Below are summarized findings relevant to This compound :

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria.
Anti-inflammatory EffectsShowed reduction in cytokine levels in cell cultures.
NeuroprotectionIndicated reduced apoptosis in neuronal cell lines exposed to neurotoxins.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The presence of the bromine atom may enhance binding affinity to target enzymes involved in inflammatory pathways.
  • Receptor Modulation : The tetrahydrobenzo[b][1,4]oxazepin structure may facilitate interactions with neurotransmitter receptors, contributing to neuroprotective effects.

Synthesis and Derivatives

The synthesis typically involves multi-step reactions such as Suzuki–Miyaura coupling. Variations in the synthesis can lead to derivatives with enhanced or altered biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of This compound , a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
2-bromobenzamideSimpler analog with a bromine atomLacks complex oxazepine ring
N,N-dimethylbenzamideContains dimethylamino groupSimpler structure without additional rings
Indole derivativesIndole ring system presentKnown for diverse biological activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide?

  • Methodological Answer : The synthesis typically involves two key stages: (1) constructing the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of precursor amines and ketones under acidic conditions, and (2) introducing the bromobenzamide moiety via amide coupling. Optimization includes:
  • Using coupling agents like EDCI/HOBt for efficient amide bond formation.
  • Temperature control (0–25°C) to minimize side reactions during cyclization.
  • Solvent selection (e.g., DCM or THF) to enhance reaction homogeneity .
    Purification often employs flash chromatography (silica gel, hexane/EtOAc gradients) and recrystallization for high-purity yields (>95%) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Confirm substituent positions (e.g., propyl group at C5, bromine at C2 of benzamide). Key signals include downfield shifts for the oxazepinone carbonyl (~170 ppm in 13C NMR) and aromatic protons split due to bromine’s deshielding effect .
  • HRMS : Validate molecular formula (e.g., C23H24BrN2O3 requires m/z 479.0984 [M+H]+).
  • IR : Detect characteristic bands for amide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Methodological Answer :
  • Core formation : Conduct cyclization under anhydrous conditions (e.g., N2 atmosphere) in aprotic solvents like THF to prevent hydrolysis of intermediates.
  • Amide coupling : Use polar aprotic solvents (DMF, DCM) with catalytic DMAP to enhance reactivity. Avoid protic solvents, which may deactivate coupling agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.
  • Formulation optimization : Test solubilizing agents (e.g., cyclodextrins) or prodrug strategies to enhance absorption .
  • Target engagement studies : Employ CRISPR-edited cell lines to validate on-target effects vs. off-target toxicity .

Q. What experimental approaches are recommended to elucidate the mechanism of action for this compound’s anticancer activity?

  • Methodological Answer :
  • Kinase profiling : Screen against panels of 100+ kinases to identify primary targets (e.g., SYK, observed in related oxazepine derivatives) .
  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to confirm programmed cell death.
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cancer cells to map signaling pathways affected .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing off-target effects?

  • Methodological Answer :
  • Analog synthesis : Systematically modify substituents (e.g., replace bromine with Cl/CF3; vary propyl chain length) and assess IC50 shifts in target assays.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to kinases like SYK. Prioritize analogs with lower predicted ΔG values .
  • Selectivity screening : Test top candidates against unrelated enzymes (e.g., CYP450s) to minimize adverse interactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement inline FTIR or HPLC to monitor reaction progress and detect intermediates.
  • Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology to suppress side reactions (e.g., over-oxidation).
  • Continuous flow chemistry : Use microreactors to enhance heat/mass transfer and reduce residence time, minimizing degradation .

Data Analysis & Validation

Q. How should researchers address inconsistencies in NMR spectra due to dynamic conformational changes in the oxazepine ring?

  • Methodological Answer :
  • Variable-temperature NMR : Acquire spectra at 25°C and −40°C to slow ring puckering and resolve overlapping signals.
  • 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent orientations .
  • DFT calculations : Compare experimental chemical shifts with computed values (Gaussian 16) to validate proposed conformers .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes.
  • ANOVA with post hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to assess significance (p < 0.05).
  • Resampling methods (bootstrapping) : Estimate confidence intervals for IC50 values in small-sample studies .

Comparative & Translational Research

Q. How does this compound’s selectivity profile compare to structurally related benzoxazepine derivatives in kinase inhibition?

  • Methodological Answer :
  • Kinome-wide profiling : Use competition-binding assays (KINOMEscan) to generate selectivity heatmaps.
  • Cluster analysis : Group compounds by inhibition patterns (e.g., bromine substitution correlates with SYK vs. JAK2 selectivity) .
  • Crystal structures : Resolve co-crystals with target kinases to identify critical binding interactions (e.g., halogen bonding with bromine) .

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